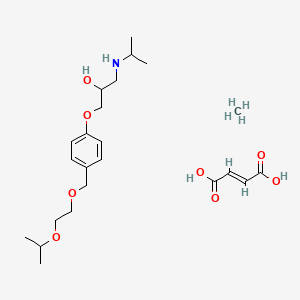

Bisoprolol (hemifumarate)

Description

BenchChem offers high-quality Bisoprolol (hemifumarate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bisoprolol (hemifumarate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C23H39NO8 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;methane;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol |

InChI |

InChI=1S/C18H31NO4.C4H4O4.CH4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8;/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8);1H4/b;2-1+; |

InChI Key |

UWNAFIQLILKMCZ-JITBQSAISA-N |

Isomeric SMILES |

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

C.CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Bisoprolol (hemifumarate) on Beta-1 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol (B1195378) is a third-generation beta-blocker characterized by its high selectivity for the β1-adrenergic receptor, a class of G-protein coupled receptors predominantly expressed in cardiac tissue.[1][2] This document provides a comprehensive technical overview of the molecular mechanism of action of bisoprolol, focusing on its interaction with β1-adrenergic receptors. It details the downstream signaling pathways affected, presents quantitative data on its binding affinity and selectivity, outlines common experimental protocols for its characterization, and includes visualizations of key processes.

Introduction to β1-Adrenergic Receptor Signaling

The β1-adrenergic receptor (β1-AR) is a pivotal component of the sympathetic nervous system, primarily responsible for mediating the cardiac effects of the catecholamines norepinephrine (B1679862) and epinephrine (B1671497).[3][4] As a G-protein coupled receptor (GPCR), its activation initiates a cascade of intracellular events crucial for regulating heart rate, contractility, and renin release.[3][5][6]

The Canonical Gs-Protein Signaling Pathway

Upon agonist binding, the β1-AR undergoes a conformational change that facilitates its coupling to the heterotrimeric Gs protein.[3][7] This interaction prompts the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation from the Gβγ dimer.[4] The activated Gαs-GTP complex then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][4][7] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, ultimately leading to increased heart rate (chronotropy) and contractility (inotropy).[3][4]

Non-Canonical Signaling

Recent research has uncovered alternative signaling pathways for the β1-AR. For instance, in cardiomyocytes, β1-ARs can deliver an anti-apoptotic signal through the transactivation of the Epidermal Growth Factor Receptor (EGFR).[8] Additionally, in striatal neurons, norepinephrine activation of β1-ARs can stimulate two distinct pathways: the canonical cAMP pathway and a novel pathway involving a receptor tyrosine kinase that leads to the activation of the Ras/Raf/MEK/MAPK/MSK signaling cascade.[9]

Bisoprolol's Mechanism of Action

Bisoprolol is a competitive, selective antagonist of the β1-adrenergic receptor.[6][10] Its primary mechanism involves blocking the binding of endogenous catecholamines like norepinephrine and epinephrine to the β1-AR, thereby inhibiting the downstream signaling cascade.[5]

Competitive Antagonism

Bisoprolol binds to the β1-AR at the same site as endogenous agonists but does not activate the receptor. This competitive inhibition reduces the physiological effects of sympathetic stimulation on the heart, leading to a decrease in heart rate, myocardial contractility, and consequently, a reduction in myocardial oxygen demand.[5][6][10]

Inverse Agonism

Some studies suggest that bisoprolol, like metoprolol (B1676517) and carvedilol, exhibits inverse agonist activity.[11][12] This means that in addition to blocking agonist effects, it can also reduce the basal, constitutive activity of the β1-AR. This action may contribute to the upregulation of β1-ARs observed with chronic treatment.[1][12]

High β1-Selectivity

A key feature of bisoprolol is its high selectivity for β1-ARs over β2-ARs, which are predominantly found in bronchial and vascular smooth muscle.[5][10] This cardioselectivity is dose-dependent and minimizes the risk of side effects such as bronchoconstriction, which can be a concern with non-selective beta-blockers.[5][10][13]

Quantitative Data: Binding Affinity and Selectivity

The affinity and selectivity of bisoprolol for adrenergic receptors have been quantified in numerous studies, primarily through radioligand binding assays.

| Parameter | Receptor | Value | Reference |

| Ki (nM) | β1-AR | 20.0 | [14] |

| Ki (nM) | β1-AR (low affinity site) | 918 | [14] |

| β2/β1 Selectivity Ratio | 19 | [15] | |

| β2/β1 Selectivity Ratio | 16-20 | [12] | |

| β2/β1 Selectivity Ratio | 34.7 | [16] | |

| β1-Selectivity vs. Atenolol | Higher | [16] | |

| β1-Selectivity vs. Metoprolol | Higher | [17] |

Note: Ki values and selectivity ratios can vary depending on the experimental conditions, tissue/cell type, and radioligand used.

Visualizing the Mechanism of Action

β1-Adrenergic Receptor Signaling Pathway

Caption: Bisoprolol competitively blocks norepinephrine from activating the β1-AR signaling cascade.

Experimental Workflow: Radioligand Binding Assay

Caption: A typical workflow for determining the binding affinity of bisoprolol using a competitive radioligand assay.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is used to determine the inhibition constant (Ki) of bisoprolol for the β1-AR.

-

Objective: To measure the affinity of bisoprolol by its ability to compete with a known radioligand for binding to the β1-AR.

-

Materials:

-

Membrane preparation from cells or tissues expressing β1-ARs.

-

Radioligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

-

Unlabeled bisoprolol hemifumarate.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold).

-

Glass fiber filters (e.g., GF/C).

-

Scintillation fluid.

-

-

Procedure:

-

Prepare serial dilutions of unlabeled bisoprolol.

-

In assay tubes, combine the membrane preparation, a fixed concentration of the radioligand (typically at its Kd value), and varying concentrations of bisoprolol.

-

Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a non-selective antagonist like propranolol).

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).[18]

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[18]

-

Wash the filters multiple times with ice-cold wash buffer.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the bisoprolol concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of bisoprolol that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

-

Adenylyl Cyclase Activity Assay

This functional assay measures the effect of bisoprolol on the downstream signaling of the β1-AR.

-

Objective: To determine the ability of bisoprolol to inhibit agonist-stimulated adenylyl cyclase activity.

-

Materials:

-

Membrane preparation from cells or tissues expressing β1-ARs.

-

β-AR agonist (e.g., isoproterenol).

-

Bisoprolol hemifumarate.

-

ATP and [α-³²P]ATP.

-

Assay buffer containing an ATP regenerating system.

-

Dowex and alumina (B75360) columns for cAMP separation.

-

-

Procedure:

-

Pre-incubate the membrane preparation with varying concentrations of bisoprolol.

-

Initiate the reaction by adding a mixture of ATP, [α-³²P]ATP, and the agonist (isoproterenol) to stimulate adenylyl cyclase.

-

Allow the reaction to proceed for a set time (e.g., 10-20 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction (e.g., by adding a stopping solution and boiling).

-

Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.[19]

-

Quantify the amount of [³²P]cAMP produced using a scintillation counter.

-

-

Data Analysis:

-

Plot the adenylyl cyclase activity against the logarithm of the bisoprolol concentration.

-

Determine the IC50 value for the inhibition of agonist-stimulated adenylyl cyclase activity.

-

Conclusion

Bisoprolol's therapeutic efficacy stems from its highly selective and competitive antagonism of the β1-adrenergic receptor. By blocking the canonical Gs-cAMP-PKA signaling pathway in cardiac tissue, it effectively mitigates the effects of sympathetic overstimulation, a hallmark of many cardiovascular diseases. The quantitative data consistently demonstrate its high affinity and selectivity for the β1-AR, providing a molecular basis for its favorable clinical profile. The experimental protocols outlined herein represent standard methodologies for the continued investigation and characterization of bisoprolol and novel β1-adrenergic receptor modulators.

References

- 1. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 2. High beta 1-selectivity and favourable pharmacokinetics as the outstanding properties of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 5. What is the mechanism of Bisoprolol? [synapse.patsnap.com]

- 6. Bisoprolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Beta-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 8. JCI - Alternative signaling: cardiomyocyte β1-adrenergic receptors signal through EGFRs [jci.org]

- 9. β1-adrenergic receptors activate two distinct signaling pathways in striatal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Beta-blockers and other adrenoceptor antagonists (Chapter 42) - Anesthetic Pharmacology [cambridge.org]

- 12. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Studies on the receptor profile of bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Bisoprolol - Wikipedia [en.wikipedia.org]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Bisoprolol: An In-depth Technical Guide on a Cardioselective Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisoprolol (B1195378) is a third-generation beta-blocker renowned for its high selectivity for the β1-adrenergic receptor, a property that underpins its clinical efficacy and favorable tolerability profile in the management of cardiovascular diseases. This technical guide provides a comprehensive examination of the pharmacological properties of bisoprolol, with a focus on its cardioselectivity. We delve into its mechanism of action, receptor binding affinity, pharmacokinetic and pharmacodynamic profiles, and the experimental methodologies employed to characterize these attributes. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering a granular understanding of bisoprolol's pharmacological characteristics.

Introduction

Beta-adrenergic receptor antagonists, or beta-blockers, are a cornerstone in the treatment of a multitude of cardiovascular conditions, including hypertension, angina pectoris, and chronic heart failure.[1] The therapeutic efficacy of these agents is primarily mediated through their blockade of β-adrenergic receptors, thereby antagonizing the effects of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine. Beta-blockers are broadly classified based on their selectivity for the β1 and β2 receptor subtypes.[2] Bisoprolol is distinguished as a highly β1-selective antagonist, a characteristic that confers a targeted therapeutic effect on the heart while minimizing potential side effects associated with β2-receptor blockade in tissues like the lungs and peripheral blood vessels.[3]

Mechanism of Action and Signaling Pathways

Bisoprolol exerts its therapeutic effects by competitively and selectively blocking β1-adrenergic receptors, which are predominantly located in cardiac tissue.[2] This blockade disrupts the downstream signaling cascade typically initiated by catecholamine binding.

The β1-Adrenergic Receptor Signaling Cascade

The activation of β1-adrenergic receptors by agonists triggers a Gs protein-coupled signaling pathway. This cascade culminates in increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). Bisoprolol's antagonism of this pathway leads to a reduction in these cardiac parameters.

The signaling pathway is as follows:

-

Agonist Binding: Norepinephrine or epinephrine binds to the β1-adrenergic receptor.

-

G Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs).

-

Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein stimulates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

Phosphorylation of Downstream Targets: PKA phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, leading to increased intracellular calcium levels and enhanced cardiac myocyte contraction.[4]

The following diagram illustrates this signaling pathway and the point of intervention by bisoprolol.

Quantitative Pharmacology

The cardioselectivity of bisoprolol is quantitatively defined by its differential binding affinity for β1 versus β2 receptors. This is typically determined through in vitro radioligand binding assays.

Comparative Receptor Binding Affinities

The following table summarizes the binding affinities (pKi values) of bisoprolol and other beta-blockers for β1 and β2-adrenergic receptors. A higher pKi value indicates a greater binding affinity. The selectivity ratio (β1/β2) is calculated from the antilog of the difference between the pKi values.

| Beta-Blocker | pKi for β1-Adrenoceptor | pKi for β2-Adrenoceptor | Selectivity (β1 vs β2) | Reference |

| Bisoprolol | 8.67 | 7.23 | β1-selective | [5] |

| Metoprolol | 7.91 | 7.33 | β1-selective | [5] |

| Atenolol | 6.84 | 5.89 | β1-selective | [5] |

| Propranolol | 8.97 | 9.85 | Non-selective | [5] |

| Carvedilol | 8.82 | 9.35 | Non-selective | [5] |

Pharmacokinetic Profile of Bisoprolol

The pharmacokinetic properties of bisoprolol contribute to its clinical utility, allowing for once-daily dosing.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~80-90% | [6][7] |

| Time to Peak Plasma Concentration (Tmax) | 2-4 hours | [6] |

| Peak Plasma Concentration (Cmax) at 5 mg dose | 16 ng/mL | [6] |

| Peak Plasma Concentration (Cmax) at 20 mg dose | 70 ng/mL | [6] |

| Plasma Protein Binding | ~30% | [6] |

| Volume of Distribution (Vd) | 226 L | [8] |

| Elimination Half-life (t½) | 9-12 hours | [6] |

| Total Clearance (CL) | 11.4 - 15.6 L/h | [8][9] |

| Metabolism | ~50% hepatic (to inactive metabolites) | [6] |

| Excretion | ~50% unchanged in urine, <2% in feces | [6] |

Experimental Protocols

The characterization of bisoprolol's pharmacological profile relies on a suite of well-defined experimental methodologies.

Radioligand Competition Binding Assay for Receptor Affinity

This in vitro assay is the gold standard for determining the binding affinity of a compound to a specific receptor.

-

Objective: To determine the inhibition constant (Ki) of bisoprolol for β1 and β2-adrenergic receptors.

-

Materials:

-

Cell membranes from cell lines stably expressing human β1 or β2-adrenergic receptors (e.g., CHO or HEK293 cells).

-

Radioligand with high affinity for beta-adrenergic receptors (e.g., [³H]-CGP 12177 or [¹²⁵I]-Cyanopindolol).

-

Unlabeled bisoprolol at various concentrations.

-

Non-specific binding control (e.g., a high concentration of propranolol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Membrane Preparation: Cells expressing the target receptor are harvested, homogenized, and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

-

Assay Setup: In a 96-well plate, the following are combined in triplicate:

-

Total Binding: Cell membranes and radioligand.

-

Non-specific Binding: Cell membranes, radioligand, and a saturating concentration of the non-specific binding control.

-

Competitive Binding: Cell membranes, radioligand, and varying concentrations of bisoprolol.

-

-

Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a set time to allow the binding to reach equilibrium.

-

Filtration: The contents of the wells are rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

A competition curve is generated by plotting the percentage of specific binding against the logarithm of the bisoprolol concentration.

-

The IC50 value (the concentration of bisoprolol that inhibits 50% of specific radioligand binding) is determined from the curve.

-

The Ki value is calculated using the Cheng-Prusoff equation.

-

The following diagram outlines the workflow for this assay.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

ISA, or partial agonist activity, is the capacity of a beta-blocker to provide some degree of receptor stimulation, which is evident at low levels of sympathetic tone.[10] Bisoprolol is known to be devoid of significant ISA.

-

In Vitro Method - cAMP Accumulation Assay:

-

Objective: To measure the effect of bisoprolol on cAMP production in the absence and presence of a full agonist.

-

Principle: Cells expressing β1-adrenergic receptors are treated with bisoprolol alone or in combination with a full agonist like isoproterenol (B85558). The intracellular cAMP levels are then quantified. A compound with ISA will cause a small increase in cAMP by itself.

-

Procedure:

-

Culture cells expressing β1-receptors.

-

Treat cells with varying concentrations of bisoprolol, a full agonist (isoproterenol), or a combination.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA) or a FRET-based biosensor.

-

-

-

In Vivo Method - Heart Rate Response in Animal Models:

-

Objective: To assess the effect of bisoprolol on the resting heart rate of an animal with low sympathetic tone.

-

Principle: In an animal model (e.g., a pithed rat) where the sympathetic nervous system is suppressed, a beta-blocker with ISA will cause a slight increase in heart rate, whereas a pure antagonist like bisoprolol will have a minimal effect.

-

Assessment of Membrane Stabilizing Activity (MSA)

MSA refers to a local anesthetic-like effect on the cardiac action potential, which is independent of β-receptor blockade and typically only observed at high concentrations.[11] Bisoprolol does not possess significant MSA at therapeutic doses.

-

Electrophysiological Method - Cardiac Action Potential Measurement:

-

Objective: To determine the effect of high concentrations of bisoprolol on the characteristics of the cardiac action potential.

-

Principle: The action potential of isolated cardiac myocytes or tissue preparations is recorded using microelectrode techniques. A compound with MSA will decrease the rate of rise (Vmax) of the action potential.

-

Procedure:

-

Isolate cardiac myocytes or a strip of cardiac tissue.

-

Perfuse the preparation with a physiological solution.

-

Record the cardiac action potential using intracellular microelectrodes.

-

Introduce high concentrations of bisoprolol into the perfusate and observe any changes in the action potential parameters, particularly Vmax.

-

-

Logical Workflow for Assessing Cardioselectivity

The development and characterization of a cardioselective beta-blocker like bisoprolol follows a logical progression from in vitro to in vivo studies.

Conclusion

Bisoprolol's pharmacological profile is characterized by its high affinity and selectivity for the β1-adrenergic receptor, predictable pharmacokinetics, and a lack of intrinsic sympathomimetic or membrane-stabilizing activity at therapeutic concentrations. These properties, established through rigorous in vitro and in vivo experimental methodologies, translate into its effective and well-tolerated clinical use in a range of cardiovascular diseases. This in-depth technical guide provides a foundational understanding of the key pharmacological attributes of bisoprolol, offering valuable insights for researchers and professionals in the field of drug development.

References

- 1. partone.litfl.com [partone.litfl.com]

- 2. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 3. Pharmacologic aspects of cardioselectivity in a beta-blocking drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. reprocell.com [reprocell.com]

- 7. benchchem.com [benchchem.com]

- 8. Membrane stabilizing effect - Wikipedia [en.wikipedia.org]

- 9. Membrane stabilizing activity and beta-adrenoceptor antagonist-induced bradycardia in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of Bisoprolol Fumarate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol (B1195378) fumarate (B1241708), a cardioselective β1-adrenergic receptor antagonist, is a widely prescribed medication for the management of cardiovascular diseases such as hypertension, angina pectoris, and heart failure. The solid-state properties of an active pharmaceutical ingredient (API), including its crystal structure and potential for polymorphism, are of paramount importance in drug development. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can significantly influence crucial physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. This technical guide provides a comprehensive overview of the known polymorphic forms of bisoprolol fumarate, their crystallographic properties, and the analytical techniques employed for their characterization.

Polymorphic Forms of Bisoprolol Fumarate

Bisoprolol fumarate is known to exist in at least three polymorphic forms: two anhydrous forms, designated as Form I and Form II, and a hydrated form.[1][2] These forms exhibit distinct physical properties and interconversion behaviors.

Form I

Form I is a well-characterized anhydrous crystalline form of bisoprolol fumarate. Its crystal structure has been determined by synchrotron X-ray powder diffraction.[3]

Form II

Form II is another anhydrous polymorph of bisoprolol fumarate. It is considered to be in an enantiotropic relationship with Form I, with a transition temperature of approximately 40-45 °C.[1] Below this temperature, Form II is the more stable form.

Hydrate (B1144303)

A hydrated crystalline form of bisoprolol fumarate can be formed in the presence of high humidity. Both Form I and Form II have been observed to convert to the hydrate form at relative humidity values above 80%.[1]

Crystal Structure and Quantitative Data

The crystallographic data for the known polymorphic forms of bisoprolol fumarate are summarized in the tables below.

Table 1: Crystallographic Data for Bisoprolol Fumarate Form I [3]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.16570(5) |

| b (Å) | 8.51639(12) |

| c (Å) | 16.75179(18) |

| α (°) | 89.142(1) |

| β (°) | 78.155(1) |

| γ (°) | 81.763(1) |

| Volume (ų) | 1128.265(10) |

| Z | 2 |

Table 2: Thermal Properties of Bisoprolol Fumarate Polymorphs [1][4]

| Polymorphic Form | Melting Point (°C) |

| Form I | ~100-103 |

| Form II | Distinctly different from Form I |

| Hydrate | Exhibits a melting transition |

Table 3: Spectroscopic Data for Bisoprolol Fumarate Polymorphs

| Polymorphic Form | Key FT-IR Characteristic Peaks (cm⁻¹) |

| Form I | Specific spectral features distinguishing it from other forms. |

| Form II | Different spectral features compared to Form I. |

| Hydrate | Characteristic peaks indicating the presence of water molecules. |

Experimental Protocols

The characterization of bisoprolol fumarate polymorphs relies on a combination of analytical techniques. Detailed methodologies for key experiments are provided below.

Preparation of Polymorphic Forms

-

Form I: Form I can be obtained through recrystallization from various organic solvents. A common method involves dissolving bisoprolol fumarate in isopropanol (B130326) at an elevated temperature (e.g., 40-60 °C), followed by slow cooling to induce crystallization.[5]

-

Form II: The preparation of pure Form II can be more challenging due to its relationship with Form I. It may be obtained by controlled crystallization at temperatures below the enantiotropic transition point (40-45 °C).[1]

-

Hydrate: The hydrate form can be prepared by exposing either Form I or Form II to a high-humidity environment (e.g., >80% relative humidity) for a sufficient period.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for the identification and characterization of crystalline phases.

-

Instrumentation: A high-resolution X-ray powder diffractometer equipped with a copper (Cu) Kα radiation source is typically used.

-

Sample Preparation: A small amount of the bisoprolol fumarate sample is gently packed into a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of approximately 2° to 40°, with a step size of 0.02° and a suitable counting time per step.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, provides a unique fingerprint for each polymorphic form. The peak positions and relative intensities are used for phase identification.

Differential Scanning Calorimetry (DSC)

DSC is employed to study the thermal properties of the polymorphs, such as melting points and phase transitions.

-

Instrumentation: A calibrated differential scanning calorimeter is used.

-

Sample Preparation: A few milligrams (typically 1-5 mg) of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, under a nitrogen atmosphere.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic events as a function of temperature. The melting point is determined as the onset or peak of the melting endotherm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for distinguishing between polymorphs based on differences in their vibrational spectra, which are sensitive to the molecular environment in the crystal lattice.

-

Instrumentation: A Fourier-transform infrared spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is used.

-

Sample Preparation: For ATR-FT-IR, a small amount of the sample is placed directly on the ATR crystal.

-

Data Collection: The infrared spectrum is typically recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Analysis: The spectra of the different polymorphic forms are compared, and characteristic differences in peak positions, shapes, and intensities are identified.

Polymorphic Interconversion and Stability

The relationship between Form I and Form II of bisoprolol fumarate is enantiotropic, meaning that their relative stability inverts at a specific transition temperature (approximately 40-45 °C).[1] Below this temperature, Form II is the thermodynamically stable form, while Form I is the stable form above it. Both anhydrous forms can convert to the hydrate in the presence of high humidity.[1] These transformations are crucial considerations for formulation development and storage.

Mechanism of Action: Signaling Pathway

Bisoprolol is a selective antagonist of β1-adrenergic receptors, which are predominantly located in the heart. Its therapeutic effects stem from the blockade of the signaling cascade initiated by the binding of catecholamines (e.g., norepinephrine, epinephrine) to these receptors.

Experimental Workflow for Polymorph Characterization

A systematic workflow is essential for the comprehensive characterization of bisoprolol fumarate polymorphs.

Conclusion

The existence of multiple polymorphic forms of bisoprolol fumarate underscores the importance of thorough solid-state characterization during drug development. Form I, Form II, and the hydrate exhibit distinct physicochemical properties that can impact the performance and stability of the final drug product. A comprehensive understanding of their crystal structures, thermal behavior, and interconversion pathways is critical for ensuring the quality, safety, and efficacy of bisoprolol fumarate formulations. The application of a suite of analytical techniques, including XRPD, DSC, and FT-IR, following detailed experimental protocols, is essential for the robust characterization and control of polymorphism in this important cardiovascular drug.

References

An In-Depth Technical Guide to the Physicochemical Properties and Stability of Bisoprolol Hemifumarate Polymorphs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known polymorphic forms of the beta-blocker bisoprolol (B1195378) hemifumarate. The information presented herein is crucial for understanding the solid-state properties of this active pharmaceutical ingredient (API), which can significantly impact its stability, manufacturability, and bioavailability. This document details the physicochemical characteristics, stability profiles, and analytical methodologies for the identified polymorphs, presenting quantitative data in structured tables and outlining experimental protocols for their characterization.

Introduction to Polymorphism in Bisoprolol Hemifumarate

Bisoprolol hemifumarate is a cardioselective β1-adrenergic blocking agent widely used in the treatment of hypertension and other cardiovascular conditions.[1][2] Like many pharmaceutical compounds, bisoprolol hemifumarate can exist in different solid-state forms known as polymorphs. These polymorphs have the same chemical composition but differ in their crystal lattice arrangements.[3] Such differences can lead to variations in critical physicochemical properties, including melting point, solubility, and stability.

Research has identified two anhydrous polymorphic forms, designated as Form I and Form II, and a hydrate (B1144303) form of bisoprolol hemifumarate.[3][4] Understanding the interplay between these forms is paramount for ensuring consistent product quality and therapeutic efficacy.

Physicochemical Characterization of Polymorphs

The distinct properties of bisoprolol hemifumarate polymorphs have been elucidated using a variety of analytical techniques. A summary of the key physicochemical data is presented in Table 1.

Table 1: Summary of Physicochemical Properties of Bisoprolol Hemifumarate Polymorphs

| Property | Form I | Form II | Hydrate |

| Melting Point (Tonset) | ~102.3 - 103.6 °C[5][6] | Distinct from Form I[3][4] | Thermal events associated with water loss observed[4] |

| Enthalpy of Fusion (ΔHf) | ~110 J/g[5] | Data not available | Data not available |

| Crystal System | Triclinic[7] | Data not available | Data not available |

| Space Group | P-1[7] | Data not available | Data not available |

| Solubility | Highly soluble; insignificant difference between forms[3][4][8] | Highly soluble; insignificant difference between forms[3][4][8] | Highly soluble; insignificant difference between forms[3][4][8] |

Stability and Interconversion of Polymorphs

The stability of the different polymorphic forms of bisoprolol hemifumarate is a critical consideration for formulation development and storage. The relationship between the anhydrous forms and the hydrate is particularly important.

Thermodynamic Relationship

Form I and Form II of bisoprolol hemifumarate are in an enantiotropic relationship, with a transition point estimated to be between 40–45 °C.[3][4] This means that Form II is the more stable form at room temperature, while Form I is the stable form at higher temperatures.[4]

Influence of Humidity

Both anhydrous forms, Form I and Form II, are susceptible to conversion into the hydrate form under conditions of high relative humidity.[3][4] Studies have shown that at a relative humidity greater than 80%, both forms become metastable and transform into the hydrate.[3][4] This hygroscopic nature underscores the importance of controlling humidity during the manufacturing and storage of bisoprolol hemifumarate.

Thermal Behavior

Thermoanalytical measurements have demonstrated that both Form II and the hydrate form can transform into Form I at elevated temperatures.[3][4] This solid-state transformation is an important factor to consider during heat-related processing steps, such as drying and milling.

The logical relationship between the different polymorphic forms and their interconversion pathways is illustrated in the following diagram.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of bisoprolol hemifumarate polymorphs. The following sections outline the key experimental protocols.

Preparation of Polymorphs

-

Form I: Form I can be prepared by dissolving bisoprolol hemifumarate in isopropanol (B130326) at an elevated temperature (e.g., 45-55 °C), followed by slow cooling with stirring to induce crystallization. The resulting solid is then filtered and dried.[6]

-

Form II and Hydrate: Specific preparation protocols for pure Form II and the hydrate are not extensively detailed in the public literature. However, the hydrate can be formed by exposing Form I or Form II to high humidity conditions (>80% RH).[3][4] Form II, being the stable form at room temperature, may be obtainable through controlled crystallization at lower temperatures.

X-Ray Powder Diffraction (XRPD)

XRPD is a fundamental technique for distinguishing between different polymorphic forms based on their unique diffraction patterns.

-

Instrumentation: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

-

Sample Preparation: A small amount of the sample powder is gently packed into a sample holder.

-

Data Collection: The diffraction pattern is recorded over a 2θ range of, for example, 2° to 40°, with a defined step size and scan speed.

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ angle, provides a fingerprint of the crystalline form. The characteristic peaks for Form I have been reported in the literature.[6]

Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of the polymorphs, such as melting point and enthalpy of fusion.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Thermal Program: The sample is heated at a constant rate, typically 10 °C/min, under a nitrogen purge.[5] An empty sealed pan is used as a reference.

-

Data Analysis: The DSC thermogram shows endothermic and exothermic events as peaks. The onset temperature of the melting endotherm is taken as the melting point.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the mass loss of a sample as a function of temperature, which is particularly useful for identifying solvates and hydrates.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. A significant weight loss at temperatures below the melting point can indicate the presence of a solvate or hydrate.

Dynamic Vapor Sorption (DVS)

DVS is used to assess the hygroscopicity and stability of the polymorphs in the presence of moisture.

-

Instrumentation: A dynamic vapor sorption analyzer.

-

Experimental Conditions: The sample is exposed to a programmed range of relative humidity (e.g., 0% to 90% RH) at a constant temperature (e.g., 25 °C). The instrument measures the change in mass of the sample as it adsorbs or desorbs water vapor.

-

Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus the relative humidity. This provides information on the hygroscopic nature of the material and can reveal humidity-induced phase transformations.

Solubility Studies

The shake-flask method is a common technique for determining the equilibrium solubility of the polymorphs.

-

Procedure: An excess amount of the polymorphic form is added to a specific solvent (e.g., water, buffer solutions of different pH) in a sealed flask.

-

Equilibration: The flasks are agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspension is filtered to remove the undissolved solid, and the concentration of bisoprolol hemifumarate in the filtrate is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

The general workflow for the characterization of bisoprolol hemifumarate polymorphs is depicted in the diagram below.

Conclusion

The existence of at least two anhydrous polymorphs and a hydrate form of bisoprolol hemifumarate has been established. Form I and Form II exhibit an enantiotropic relationship, and both are susceptible to conversion to a hydrate form under high humidity. While all forms are reported to be highly soluble, their different thermal stabilities and hygroscopic nature are critical parameters that must be carefully controlled during drug development and manufacturing to ensure the final product's quality, safety, and efficacy. The experimental protocols outlined in this guide provide a framework for the robust characterization and stability assessment of bisoprolol hemifumarate polymorphs. Further research to fully characterize Form II and the hydrate, including their single-crystal structures and detailed quantitative properties, would be beneficial for a complete understanding of the solid-state landscape of this important API.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. journals.najah.edu [journals.najah.edu]

- 3. Polymorphic forms of bisoprolol fumarate [inis.iaea.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN106349090A - Bisoprolol fumarate I crystal form and preparation method thereof - Google Patents [patents.google.com]

- 7. journals.najah.edu [journals.najah.edu]

- 8. A Novel Process For Synthesis Of Bisoprolol And Its Intermediate [quickcompany.in]

In Vitro Binding Affinity of Bisoprolol to Beta-1 versus Beta-2 Adrenoceptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro binding affinity of bisoprolol (B1195378) for beta-1 (β1) and beta-2 (β2) adrenergic receptors. Bisoprolol is a cardioselective beta-blocker, and its therapeutic efficacy is rooted in its preferential binding to β1-adrenoceptors, which are predominantly located in cardiac tissue. This document outlines the quantitative binding data, detailed experimental methodologies for assessing binding affinity, and the downstream signaling pathways associated with these receptors.

Quantitative Analysis of Bisoprolol Binding Affinity

The selectivity of bisoprolol for the β1-adrenoceptor over the β2-adrenoceptor is a key determinant of its clinical profile, minimizing off-target effects such as bronchoconstriction, which is mediated by β2-adrenoceptors. The binding affinity is typically quantified using the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the natural ligand. A lower Ki value indicates a higher binding affinity.

The following table summarizes the in vitro binding affinities of bisoprolol for β1 and β2-adrenoceptors from various studies, highlighting its selectivity.

| Tissue/Cell Line | Radioligand | β1 Ki (nM) | β2 Ki (nM) | β2/β1 Selectivity Ratio | Reference |

| Rat Heart Membranes | [3H]CGP-12177 | 34.2 | 3014 | 88.1 | [1] |

| Rat Heart vs. Lung | Not Specified | High Affinity | Low Affinity | 34.7 | [2] |

| Recombinant Human Receptors | Not Specified | Not Specified | Not Specified | 19 | [3] |

| Human Myocardium | [125I]-iodocyanopindolol | pKi: 7.82 (approx. 15.1 nM) | pKi: 6.69 (approx. 204.2 nM) | 15.1 - 20 | [4] |

| COS-7 Cells (Human Receptors) | [125I]iodocyanopindolol | Not Specified | Not Specified | 15 | [5] |

| Rat Salivary Gland vs. Reticulocytes | 3H-CGP 12177 | Not Specified | Not Specified | 75 | [6] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as radioligand used, tissue preparation, and temperature.

Experimental Protocols: Radioligand Displacement Assay

The determination of bisoprolol's binding affinity is predominantly achieved through in vitro radioligand displacement assays. This competitive binding assay measures the ability of an unlabeled compound (bisoprolol) to displace a radiolabeled ligand that is specifically bound to the target receptor.

I. Membrane Preparation

-

Tissue/Cell Homogenization : Tissues rich in the target receptors (e.g., rat heart for β1, rat lung for β2) or cultured cells expressing recombinant human β1 or β2 adrenoceptors are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[7]

-

Centrifugation : The homogenate undergoes differential centrifugation to isolate the membrane fraction containing the adrenoceptors. The final membrane pellet is resuspended in the assay buffer.

II. Competitive Binding Assay

-

Incubation : The membrane preparation is incubated in the presence of:

-

A fixed concentration of a radioligand with high affinity for both β1 and β2 adrenoceptors (e.g., [3H]CGP-12177, [125I]-iodocyanopindolol, or [3H]dihydroalprenolol).[1][8]

-

Increasing concentrations of unlabeled bisoprolol.

-

To differentiate between β1 and β2 binding, subtype-selective antagonists are often used. For instance, binding to β1-receptors can be assessed in the presence of a β2-selective antagonist like ICI 118,551, while binding to β2-receptors can be determined in the presence of a β1-selective antagonist like CGP 20712A.

-

-

Equilibration : The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium.[8]

-

Separation of Bound and Free Radioligand : The reaction is terminated by rapid filtration through glass fiber filters. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification : The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

III. Data Analysis

-

IC50 Determination : The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the bisoprolol concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of bisoprolol that inhibits 50% of the specific radioligand binding.

-

Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

Visualizing the Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the biological context of bisoprolol's action, the following diagrams are provided.

Downstream Signaling of Beta-Adrenoceptors

Beta-1 and beta-2 adrenoceptors are G-protein coupled receptors (GPCRs). Their activation by agonists, or blockade by antagonists like bisoprolol, modulates intracellular signaling cascades.

Both β1 and β2-adrenoceptors primarily couple to the stimulatory G-protein (Gs).[10] Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, which in turn converts ATP to cyclic AMP (cAMP).[11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to physiological responses such as increased heart rate and contractility in the case of β1 stimulation.[11]

Bisoprolol, as an antagonist (and also considered an inverse agonist), binds to the β1-adrenoceptor and prevents the binding of endogenous catecholamines (norepinephrine and epinephrine), thereby inhibiting this signaling cascade.[6][12][13] Some studies suggest that under certain conditions, both β1 and β2 receptors can also couple to the inhibitory G-protein (Gi), leading to different downstream effects, a phenomenon known as "G-protein switching".[5][10][14]

References

- 1. researchgate.net [researchgate.net]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Scholars@Duke publication: PKA-mediated phosphorylation of the beta1-adrenergic receptor promotes Gs/Gi switching. [scholars.duke.edu]

- 6. Beta-blockers and other adrenoceptor antagonists (Chapter 42) - Anesthetic Pharmacology [cambridge.org]

- 7. Beta2 adrenergic receptor-Gs protein complex updated - Proteopedia, life in 3D [proteopedia.org]

- 8. pnas.org [pnas.org]

- 9. S49G and R389G polymorphisms of the β₁-adrenergic receptor influence signaling via the cAMP-PKA and ERK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gi-protein-coupled β 1-adrenergic receptor: re-understanding the selectivity of β 1-adrenergic receptor to G protein : Gi-protein-coupled β 1-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 13. droracle.ai [droracle.ai]

- 14. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Blueprint: A Technical Guide to Modeling Bisoprolol's Interaction with Adrenergic Receptors

For Immediate Release

This technical guide provides a comprehensive overview of the molecular modeling techniques used to elucidate the interaction between the cardioselective β1-blocker, bisoprolol (B1195378), and its primary target, the β1-adrenergic receptor. Tailored for researchers, scientists, and drug development professionals, this document details the theoretical underpinnings, experimental protocols, and data-driven insights essential for understanding and predicting the molecular behavior of this clinically significant drug-receptor system.

Introduction: The Significance of Bisoprolol and β1-Adrenergic Receptor Interaction

Bisoprolol is a highly selective β1-adrenergic receptor antagonist, a class of drugs commonly known as beta-blockers, widely prescribed for cardiovascular diseases such as hypertension, heart failure, and angina. Its therapeutic efficacy is rooted in its ability to competitively inhibit the binding of endogenous catecholamines, like norepinephrine, to β1-adrenergic receptors predominantly found in cardiac tissue. This antagonism modulates the downstream signaling pathways responsible for increasing heart rate, contractility, and blood pressure. Understanding the precise molecular interactions between bisoprolol and the β1-adrenergic receptor is paramount for rational drug design, optimizing therapeutic efficacy, and minimizing off-target effects. Molecular modeling serves as a powerful computational microscope, offering atomic-level insights into this critical drug-receptor partnership.

Quantitative Analysis of Bisoprolol's Binding Affinity

The selectivity of bisoprolol for the β1-adrenergic receptor over the β2-adrenergic receptor is a key determinant of its favorable side-effect profile, particularly the reduced risk of bronchoconstriction associated with β2-receptor blockade. This selectivity is quantified by comparing the inhibition constant (Ki) at each receptor subtype. A lower Ki value signifies a higher binding affinity.

| Compound | Receptor Subtype | Ki (nM) | Selectivity (β2/β1) |

| Bisoprolol | β1 | 2.8 - 34.2 | 19 - 34.7 |

| β2 | 77 - 1170 |

Note: The range of Ki values reflects data from multiple studies using different experimental conditions and tissue/cell preparations.[1]

Signaling Pathways of the β1-Adrenergic Receptor

The β1-adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, initiates a cascade of intracellular events.[2] The canonical pathway involves the coupling of the receptor to a stimulatory G-protein (Gs).[3][4] This interaction activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[2][4][5] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to increased heart rate and contractility.[2][4][5] Bisoprolol, as an antagonist, blocks the initial step of this cascade by preventing agonist binding.

Recent research has also identified alternative, non-canonical signaling pathways for the β1-adrenergic receptor, which can involve receptor tyrosine kinase activation and the MAPK/ERK pathway.[6]

Figure 1. Canonical β1-Adrenergic Receptor Signaling Pathway and the Inhibitory Action of Bisoprolol.

Experimental Protocols for Molecular Modeling

A typical workflow for the molecular modeling of the bisoprolol-β1-adrenergic receptor interaction involves a multi-step computational approach. This process generally includes homology modeling to generate a three-dimensional structure of the receptor, followed by molecular docking to predict the binding pose of bisoprolol, and finally, molecular dynamics simulations to assess the stability and dynamics of the drug-receptor complex.

Figure 2. A generalized workflow for the molecular modeling of drug-receptor interactions.

Homology Modeling of the β1-Adrenergic Receptor

Due to the challenges in crystallizing membrane-bound proteins like GPCRs, a high-resolution experimental structure of the human β1-adrenergic receptor may not always be available. Homology modeling provides a viable alternative to generate a 3D model based on the known structure of a homologous protein (the template).

Methodology:

-

Sequence Retrieval: Obtain the amino acid sequence of the human β1-adrenergic receptor from a protein sequence database (e.g., UniProt).

-

Template Identification: Perform a BLAST (Basic Local Alignment Search Tool) search against the Protein Data Bank (PDB) to identify suitable template structures with high sequence identity to the target. For GPCRs, other crystallized adrenergic receptors or rhodopsin are often used as templates.

-

Sequence Alignment: Align the target and template sequences. This step is critical as the accuracy of the final model is highly dependent on the quality of the alignment.

-

Model Building: Use software such as MODELLER or SWISS-MODEL to construct the 3D model of the target protein based on the aligned template structure. This involves copying the coordinates of the aligned residues and building the non-aligned regions, such as loops.

-

Model Refinement and Validation: The generated model is then subjected to energy minimization to relieve any steric clashes. The quality of the model is assessed using tools like PROCHECK to analyze the stereochemical properties, such as the Ramachandran plot, which evaluates the energetically favorable regions for polypeptide backbone dihedral angles.

Molecular Docking of Bisoprolol

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (bisoprolol) when bound to a receptor (the homology model of the β1-adrenergic receptor) to form a stable complex.

Methodology:

-

Receptor and Ligand Preparation: Prepare the 3D structure of the β1-adrenergic receptor model by adding hydrogen atoms, assigning partial charges, and defining the binding pocket. The 3D structure of bisoprolol is obtained from a chemical database (e.g., PubChem) and optimized for its geometry and charge distribution.

-

Docking Simulation: Employ docking software (e.g., AutoDock, Glide, or GOLD) to systematically search for the optimal binding pose of bisoprolol within the defined binding site of the receptor. The software uses scoring functions to rank the different poses based on their predicted binding affinity.

-

Binding Pose Analysis: The top-ranked docking poses are visually inspected and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between bisoprolol and the amino acid residues of the receptor's binding pocket.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the drug-receptor complex, allowing for the assessment of its stability and the characterization of the conformational changes that may occur upon ligand binding.

Methodology:

-

System Setup: The docked bisoprolol-β1-adrenergic receptor complex is placed in a simulated physiological environment, which includes a lipid bilayer to mimic the cell membrane, water molecules, and ions to achieve a neutral charge and physiological salt concentration.

-

Force Field Selection: A force field (e.g., AMBER, CHARMM, or GROMOS) is chosen to describe the potential energy of the system as a function of the atomic coordinates. The choice of force field is crucial for the accuracy of the simulation.

-

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to allow it to relax and reach a stable state.

-

Production Run: A long-duration MD simulation (typically on the order of nanoseconds to microseconds) is performed to generate a trajectory of the atomic motions over time.

-

Trajectory Analysis: The resulting trajectory is analyzed to calculate various parameters, such as the root-mean-square deviation (RMSD) to assess the stability of the complex, the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the evolution of intermolecular interactions (e.g., hydrogen bonds) between bisoprolol and the receptor.

Conclusion

Molecular modeling provides an indispensable toolkit for dissecting the intricate interactions between bisoprolol and the β1-adrenergic receptor. Through a synergistic application of homology modeling, molecular docking, and molecular dynamics simulations, researchers can gain a profound understanding of the structural basis for bisoprolol's selectivity and efficacy. These computational insights are instrumental in the ongoing efforts to develop novel cardiovascular therapeutics with enhanced potency and improved safety profiles. This guide serves as a foundational resource for professionals seeking to leverage the power of molecular modeling in drug discovery and development.

References

- 1. Structures of β1-adrenergic receptor in complex with Gs and ligands of different efficacies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]

- 3. A Metadynamics-Based Protocol for the Determination of GPCR-Ligand Binding Modes | MDPI [mdpi.com]

- 4. Recent Insights from Molecular Dynamics Simulations for G Protein-Coupled Receptor Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3D Structure Prediction of Human β1-Adrenergic Receptor via Threading-Based Homology Modeling for Implications in Structure-Based Drug Designing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-adrenoceptor-binding studies of the cardioselective beta blockers bisoprolol, H-I 42 BS, and HX-CH 44 BS to heart membranes and intact ventricular myocytes of adult rats: two beta 1-binding sites for bisoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Cardioselective Beta-Blocker: An In-depth Technical Guide to the Early-Stage Discovery and Synthesis of Bisoprolol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational stages in the development of bisoprolol (B1195378), a highly cardioselective β1-adrenergic receptor antagonist. It delves into the historical context of its discovery, the key structure-activity relationships that guided its design, detailed synthetic methodologies for its creation and that of its analogs, and the fundamental signaling pathways it modulates.

The Dawn of a New Era in Cardiovascular Therapy: The Discovery of Bisoprolol

The story of bisoprolol is rooted in the broader narrative of beta-blocker development, a revolutionary chapter in cardiovascular medicine initiated by the pioneering work of Sir James Black at Imperial Chemical Industries (ICI) in the 1960s. His research, which led to the development of propranolol, the first clinically successful beta-blocker, was based on the concept of blocking the effects of catecholamines like adrenaline on the heart to reduce its workload in conditions such as angina pectoris.

Following the success of non-selective beta-blockers, the focus of medicinal chemists shifted towards developing second-generation agents with greater selectivity for the β1-adrenergic receptors, which are predominantly located in the heart, over the β2-adrenergic receptors found in the lungs and other tissues. This "cardioselectivity" was sought to minimize side effects like bronchoconstriction, a significant concern with non-selective beta-blockers in patients with respiratory conditions.

It was within this scientific landscape that researchers at E. Merck in Darmstadt, Germany, embarked on a program to develop a new generation of highly β1-selective antagonists. This endeavor culminated in the synthesis and characterization of bisoprolol. The key patents for bisoprolol were filed in the late 1970s, marking its official emergence as a significant therapeutic agent.[1]

Mechanism of Action: Modulating the β1-Adrenergic Signaling Pathway

Bisoprolol exerts its therapeutic effects by acting as a competitive antagonist at the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of catecholamines (norepinephrine and epinephrine) to this receptor initiates a signaling cascade that increases heart rate, contractility, and conduction velocity.

The binding of bisoprolol to the β1-adrenergic receptor blocks the binding of these natural catecholamines, thereby inhibiting the downstream signaling pathway. This leads to a reduction in heart rate, myocardial contractility, and blood pressure.

The core signaling pathway modulated by bisoprolol is as follows:

Structure-Activity Relationships (SAR) of Bisoprolol and its Analogs

Bisoprolol belongs to the aryloxypropanolamine class of beta-blockers. The general structure-activity relationships for this class are well-established and were crucial in the design of bisoprolol.

Key Structural Features for β1-Adrenergic Antagonism:

-

Aryloxypropanolamine Backbone: The Ar-O-CH2-CH(OH)-CH2-NH-R scaffold is essential for high-affinity binding to the β-adrenergic receptor. The ether oxygen and the hydroxyl group on the propanolamine (B44665) side chain are critical for interaction with the receptor.

-

Secondary Amine: The nitrogen atom must be a secondary amine for optimal antagonist activity. The substituent on the nitrogen (R group) plays a significant role in receptor affinity and selectivity. Bulky alkyl groups, such as the isopropyl group in bisoprolol, are favored for potent β-antagonism.

-

Aromatic Ring and Substituents: The nature and position of substituents on the aromatic ring are primary determinants of β1-selectivity. For many cardioselective beta-blockers, including bisoprolol, a para-substituted aromatic ring is a common structural feature. The ether-containing side chain at the para position of bisoprolol's phenyl ring contributes significantly to its high β1-selectivity and favorable pharmacokinetic profile.

Quantitative Data on β1-Selectivity

The β1-selectivity of bisoprolol has been demonstrated to be superior to many other beta-blockers. The following table presents a comparison of the β1/β2 selectivity ratios for bisoprolol and other commonly used beta-blockers. A higher ratio indicates greater selectivity for the β1 receptor.

| Compound | β1/β2 Selectivity Ratio |

| Bisoprolol | 147 |

| Practolol | >17 |

| Betaxolol | 6-15 |

| Atenolol | 1.1-3.2 |

| Metoprolol | 1.1-3.2 |

| Propranolol | 0.2 |

Data sourced from studies in anesthetized dogs.

Synthesis of Bisoprolol and its Analogs

The synthesis of bisoprolol has been approached through various routes since its initial discovery. Below are detailed experimental protocols for a common synthetic pathway, as well as a method for creating N-alkylated analogs.

A General Synthetic Workflow

The synthesis of bisoprolol and its aryloxypropanolamine analogs generally follows a convergent approach where a substituted phenol (B47542) is coupled with an epoxide-containing side chain, which is then opened with a suitable amine.

Experimental Protocol for the Synthesis of Bisoprolol

This protocol is based on the general principles outlined in the early patents and subsequent publications.

Step 1: Synthesis of 4-((2-isopropoxyethoxy)methyl)phenol (B23825)

-

Materials: 4-hydroxybenzyl alcohol, 2-isopropoxyethanol (B94787), acid catalyst (e.g., p-toluenesulfonic acid or a solid acid resin like Amberlyst 15), toluene.

-

Procedure:

-

To a stirred solution of 4-hydroxybenzyl alcohol in toluene, add 2-isopropoxyethanol and the acid catalyst.

-

Heat the mixture to reflux and remove the water formed during the reaction using a Dean-Stark apparatus.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-((2-isopropoxyethoxy)methyl)phenol.

-

Step 2: Synthesis of 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-2,3-epoxypropane

-

Materials: 4-((2-isopropoxyethoxy)methyl)phenol, epichlorohydrin, a base (e.g., sodium hydroxide (B78521) or potassium carbonate), a solvent (e.g., ethanol (B145695) or acetone).

-

Procedure:

-

Dissolve 4-((2-isopropoxyethoxy)methyl)phenol in the chosen solvent and add the base.

-

Add epichlorohydrin dropwise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction by TLC.

-

After completion, cool the mixture and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the epoxide intermediate.

-

Step 3: Synthesis of Bisoprolol

-

Materials: 1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-2,3-epoxypropane, isopropylamine, a solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

Dissolve the epoxide intermediate in the chosen solvent.

-

Add an excess of isopropylamine to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess isopropylamine under reduced pressure.

-

The resulting crude bisoprolol can be purified by crystallization from a suitable solvent system to yield the final product.

-

Synthesis of N-acetyl bisoprolol (An Analog)

This protocol describes the synthesis of an N-acetylated analog of bisoprolol.

-

Materials: Bisoprolol, acetic anhydride (B1165640), dichloromethane.

-

Procedure:

-

Dissolve 1 g (3.07 mmol) of bisoprolol in 2 ml of dichloromethane.

-

Add 0.575 ml (6.08 mmol) of acetic anhydride to the solution.

-

Allow the reaction mixture to react for 30 minutes.

-

Monitor the reaction by TLC.

-

Upon completion, the product can be isolated and purified using standard workup and chromatographic techniques.

-

Conclusion

The discovery and development of bisoprolol represent a significant advancement in the field of cardiovascular pharmacotherapy. Through a rational, structure-guided approach, building upon the foundational knowledge of beta-blocker pharmacology, a highly β1-selective antagonist was created. The synthetic routes to bisoprolol are well-established and offer a framework for the continued exploration of new analogs with potentially improved therapeutic profiles. This guide provides a detailed technical foundation for researchers and drug development professionals working in this important area of medicinal chemistry.

References

Unveiling the Metabolic Fate of Bisoprolol Fumarate in Preclinical Evaluation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and findings related to the identification of bisoprolol (B1195378) fumarate (B1241708) metabolites in preclinical studies. Bisoprolol, a cardioselective beta-1 adrenergic receptor blocker, undergoes significant metabolism that varies across different preclinical species. Understanding these metabolic pathways is crucial for the safety and efficacy evaluation of this widely used pharmaceutical agent. This document outlines the core metabolic transformations, presents quantitative data from key preclinical species, details the experimental protocols for metabolite identification, and visualizes the metabolic pathways and experimental workflows.

Core Metabolic Pathways of Bisoprolol in Preclinical Species

Preclinical studies in Wistar rats, beagle dogs, and Cynomolgus monkeys have established that the primary metabolic pathway for bisoprolol involves O-dealkylation and subsequent oxidation to the corresponding carboxylic acids.[1] This biotransformation renders the metabolites pharmacologically inactive.[2]

The metabolism of bisoprolol is stereoselective and species-dependent. In dogs, both high-affinity CYP2D and low-affinity CYP3A enzymes are involved in the metabolism of bisoprolol, with a preference for the R(+)-enantiomer.[3][4] While the specific cytochrome P450 (CYP) isoforms in rats and monkeys have not been definitively elucidated in the reviewed literature, the shared metabolic pathway suggests the involvement of analogous enzyme families.

The major identified metabolic steps include:

-

O-deisopropylation: The initial cleavage of the isopropyl group from the ether linkage.

-

Oxidation: The subsequent oxidation of the resulting alcohol to a carboxylic acid.

Lesser-explored pathways may include hydroxylation and N-dealkylation, as well as the formation of O-glucuronide conjugates.

Quantitative Analysis of Bisoprolol and its Metabolites

Quantitative data on bisoprolol metabolism in preclinical species primarily focuses on the extent of parent drug excretion. The amount of unchanged bisoprolol excreted in the urine provides an indirect measure of the extent of metabolism.

| Preclinical Species | Unchanged Bisoprolol Excreted in Urine (% of Dose) | Reference |

| Wistar Rats | Approximately 10% | [1] |

| Beagle Dogs | 30-40% | [1] |

| Cynomolgus Monkeys | Approximately 10% | [1] |

This table summarizes the percentage of the administered dose of bisoprolol that is excreted unchanged in the urine of different preclinical species, indicating the varying degrees of metabolism.

Experimental Protocols for Metabolite Identification

The identification and quantification of bisoprolol and its metabolites in preclinical studies predominantly rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation: Plasma

A common method for extracting bisoprolol and its metabolites from plasma is liquid-liquid extraction (LLE).

Protocol:

-

To 100 µL of a plasma sample, add an internal standard (e.g., clenbuterol).[5]

-

Perform liquid-liquid extraction using an appropriate organic solvent.

-

Evaporate the organic layer to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[5]

LC-MS/MS Analysis

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer is employed.

Chromatographic Conditions (Example for Rat Plasma): [5]

-

Column: Diamonsil C18 (50 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol-water-formic acid (75:25:0.01, v/v/v)

-

Flow Rate: 0.3 mL/min

-

Run Time: Approximately 3 minutes

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

Visualizing Metabolic Pathways and Workflows

Metabolic Pathway of Bisoprolol

Caption: Primary metabolic pathway of bisoprolol in preclinical species.

Experimental Workflow for Metabolite Identification

Caption: A typical workflow for preclinical metabolite identification.

Conclusion

The preclinical metabolism of bisoprolol fumarate is characterized by O-dealkylation and subsequent oxidation, leading to the formation of inactive carboxylic acid metabolites. The extent of this metabolism varies significantly across species, with rats and monkeys showing more extensive metabolism than dogs. The primary analytical tool for the identification and quantification of these metabolites is LC-MS/MS. This guide provides a foundational understanding for researchers involved in the preclinical development of bisoprolol and other related pharmaceutical compounds, highlighting the critical importance of species-specific metabolic profiling. Further research is warranted to definitively identify the specific CYP450 isoforms responsible for bisoprolol metabolism in rats and monkeys to better correlate preclinical findings with human metabolic pathways.

References

- 1. Pharmacokinetics and metabolism of bisoprolol-14C in three animal species and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijbpas.com [ijbpas.com]

- 3. Stereoselective metabolism of bisoprolol enantiomers in dogs and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Simultaneous determination of amlodipine and bisoprolol in rat plasma by a liquid chromatography/tandem mass spectrometry method and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Bisoprolol's Effect on Cardiac Electrophysiology in Isolated Heart Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisoprolol (B1195378) is a highly selective β1-adrenergic receptor antagonist widely prescribed for cardiovascular conditions such as hypertension, heart failure, and angina pectoris.[1] Its therapeutic efficacy is primarily attributed to its negative chronotropic and inotropic effects, which reduce myocardial oxygen demand.[1] This technical guide provides a comprehensive overview of the electrophysiological effects of bisoprolol in isolated heart models, offering valuable insights for researchers and professionals in drug development. By examining its actions on cardiac action potentials, refractory periods, conduction velocity, and specific ion channels, this guide aims to elucidate the cellular and tissue-level mechanisms underlying bisoprolol's antiarrhythmic and cardioprotective properties.

Core Electrophysiological Effects of Bisoprolol

Bisoprolol's primary mechanism of action is the selective blockade of β1-adrenergic receptors in cardiac myocytes. This antagonism of catecholamine-induced signaling pathways leads to a cascade of electrophysiological changes that collectively contribute to its clinical effects.

Signaling Pathway of β1-Adrenergic Receptor Blockade by Bisoprolol

In cardiomyocytes, the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-adrenergic receptors activates a Gs-protein-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including L-type calcium channels (I_CaL) and phospholamban, resulting in increased heart rate, contractility, and conduction velocity.

Bisoprolol, by competitively binding to β1-adrenergic receptors, prevents this signaling cascade from being initiated by endogenous catecholamines. This blockade effectively reduces the downstream effects of sympathetic stimulation on cardiac electrophysiology.

Quantitative Data on Electrophysiological Parameters